

sodium carbomer physical and chemical characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SODIUM CARBOMER

Cat. No.: B1168046

[Get Quote](#)

Sodium Carbomer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of **sodium carbomer**, a pre-neutralized polymer widely utilized in the pharmaceutical and cosmetic industries for its thickening, stabilizing, and emulsifying properties.

Chemical Identity and Structure

Sodium carbomer is the sodium salt of a high molecular weight, cross-linked polymer of acrylic acid.^{[1][2]} Unlike traditional carbomers, which are acidic and require neutralization to achieve their thickening effects, **sodium carbomer** is supplied in a pre-neutralized form.^{[3][4]} This simplifies formulation processes by eliminating the need for an in-situ neutralization step.^[4]

The basic repeating unit of the polymer is acrylic acid, and the polymer chains are cross-linked with agents such as allyl ethers of pentaerythritol or sucrose.^[2] This cross-linked structure is responsible for its ability to form a gel network in aqueous solutions. The molecular formula of the repeating acrylic acid unit is $(C_3H_4O_2)_n$.^{[1][5]} Due to its polymeric and cross-linked nature,

the molecular weight is typically very high, often in the range of billions of Daltons for the parent carbomer polymers.[\[6\]](#)

Physical and Chemical Characteristics

Sodium carbomer is typically a white to off-white, fluffy, hygroscopic powder with a slightly acetic odor.[\[2\]](#)[\[7\]](#) It is dispersible in water, where it swells to form a viscous gel.[\[2\]](#)[\[7\]](#)

Summary of Quantitative Data

The following tables summarize the key quantitative physical and chemical properties of **sodium carbomer**.

Table 1: General Physical and Chemical Properties

Property	Value	Source(s)
Appearance	White to off-white powder	[7]
Odor	Slightly acetic	[7]
CAS Number	73298-57-4	[8] [9]
Chemical Formula (repeating unit)	$(C_3H_4O_2)_n$ (as sodium salt)	[1] [5]
pH (0.5% in water)	6.0 - 7.5	[7]
Solubility in Water	Dispersible and swellable	[2] [7]
Bulk Density (of parent carbomer powder)	0.2 g/cm ³	[10]

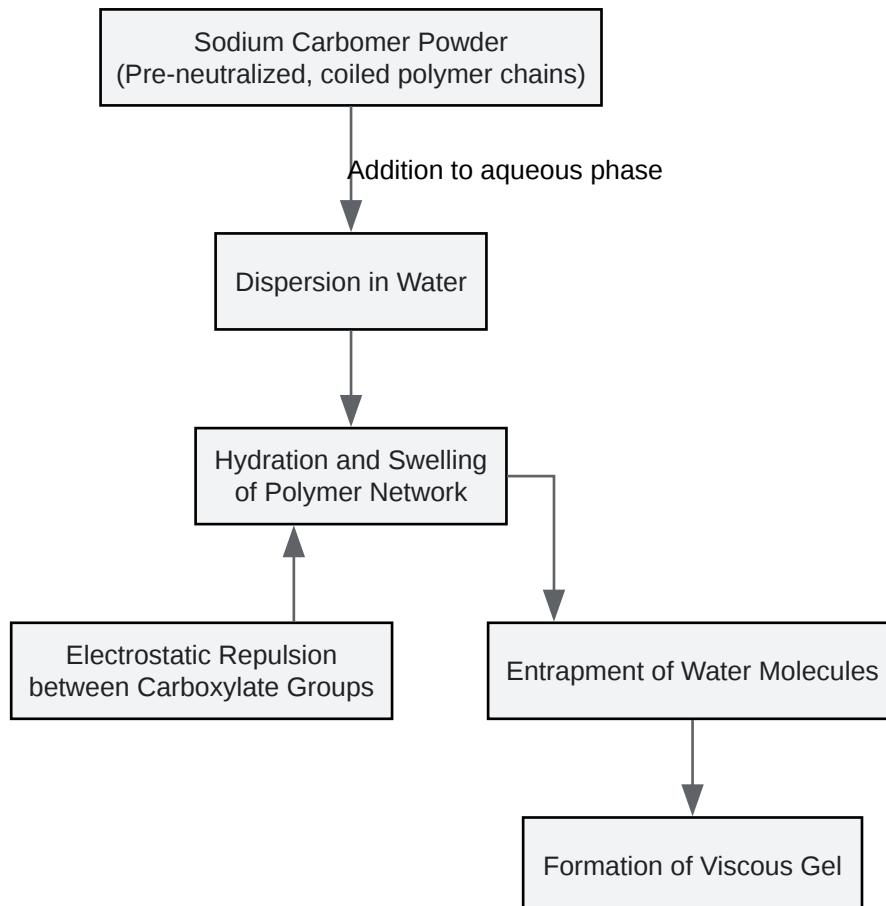
Table 2: Viscosity and Rheological Properties

Note: Specific viscosity data for **sodium carbomer** at various concentrations is not readily available in a consolidated format in the public domain. The viscosity is highly dependent on the specific grade, concentration, and test parameters. The values for the parent polymer, Carbomer 940, are provided for reference.

Property	Value	Conditions	Source(s)
Viscosity (Carbomer 940)	45,000 - 70,000 cps	0.5% solution	[11]
Optimal pH Range for Thickening	5.0 - 10.0	[3][12]	
Rheological Behavior	Shear-thinning	[3]	

Table 3: Thermal Stability

Note: Specific decomposition temperature for **sodium carbomer** is not widely reported. Data for the parent polymer, Carbomer 940, is provided as an estimate.


Property	Value	Source(s)
Decomposition Temperature (Carbomer)	Complete decomposition occurs with heating for 30 min at 260 °C	[13]

Mechanism of Action: Thickening and Gel Formation

The primary function of **sodium carbomer** is to increase the viscosity of aqueous and hydro-alcoholic formulations.[\[8\]](#) As a pre-neutralized polymer, the carboxylic acid groups along the polymer backbone are already in their salt form (carboxylate).[\[3\]](#) When dispersed in water, the polymer network swells significantly due to electrostatic repulsion between the negatively charged carboxylate groups and the osmotic pressure difference between the polymer interior and the surrounding solution.[\[2\]](#) This swelling action entraps water molecules within the polymer network, leading to the formation of a viscous gel.

The following diagram illustrates the logical relationship of the thickening mechanism:

Thickening Mechanism of Sodium Carbomer

[Click to download full resolution via product page](#)

Caption: Logical workflow of **sodium carbomer**'s thickening mechanism.

Experimental Protocols

This section outlines the general methodologies for determining the key physical and chemical characteristics of **sodium carbomer**.

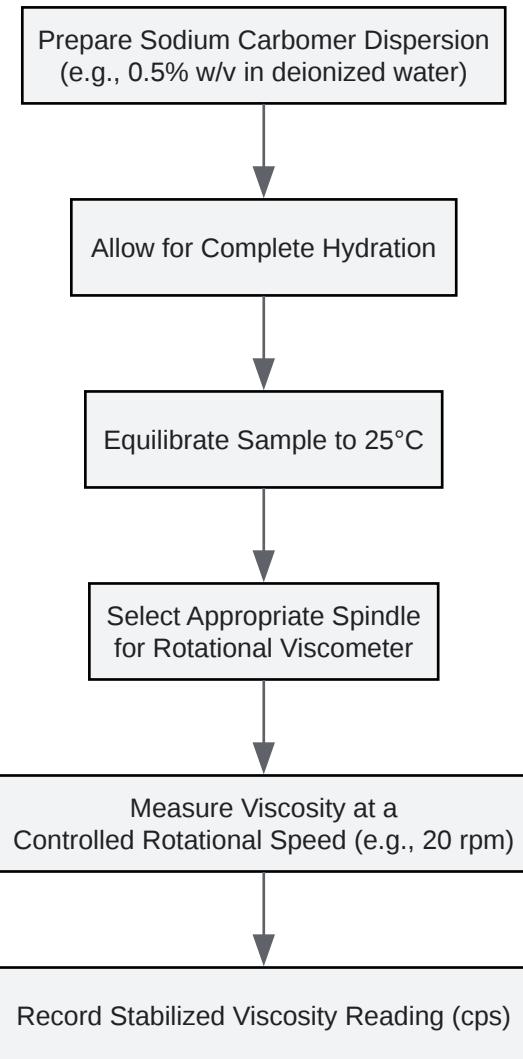
Determination of pH

Objective: To measure the pH of a **sodium carbomer** solution.

Methodology:

- Prepare a 0.5% (w/v) dispersion of **sodium carbomer** in deionized water by slowly adding the powder to the water while stirring to avoid clumping.[7]
- Continue stirring until a homogenous dispersion is obtained.
- Calibrate a standard pH meter using appropriate buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
- Immerse the pH electrode in the **sodium carbomer** dispersion and record the pH value once the reading stabilizes.

Viscosity Measurement


Objective: To determine the viscosity of a **sodium carbomer** gel.

Methodology:

- Prepare a dispersion of a specified concentration (e.g., 0.5% w/v) of **sodium carbomer** in deionized water as described for the pH measurement.[14]
- Allow the dispersion to fully hydrate. As **sodium carbomer** is pre-neutralized, no pH adjustment is typically necessary to induce thickening.[3]
- Use a rotational viscometer equipped with a suitable spindle.[14]
- Equilibrate the sample to a controlled temperature (e.g., 25 °C).[14]
- Measure the viscosity at a specified rotational speed (e.g., 20 rpm), allowing the reading to stabilize before recording the value in centipoise (cps).[14]

The following diagram illustrates a typical experimental workflow for viscosity measurement:

Viscosity Measurement Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the viscosity of a **sodium carbomer** gel.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To assess the thermal stability and decomposition temperature of **sodium carbomer**.

Methodology:

- Place a small, accurately weighed sample (typically 5-10 mg) of **sodium carbomer** powder into a TGA sample pan.[15][16]
- Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[15][16]
- The instrument will record the sample's weight as a function of temperature.
- The decomposition temperature is identified as the onset temperature where a significant loss of mass begins.[16] The analysis can also provide information on the percentage of weight loss at different temperature ranges, indicating the release of volatile components and the thermal degradation of the polymer backbone.

Stability and Incompatibility

Sodium carbomer is generally stable under normal storage conditions. However, its viscosity can be affected by several factors:

- pH: Although it thickens over a broad pH range (5.0-10.0), the addition of strong acids can protonate the carboxylate groups, leading to a decrease in polymer swelling and a loss of viscosity.[3]
- Electrolytes: High concentrations of salts can shield the negative charges of the carboxylate groups, reducing electrostatic repulsion and causing the polymer network to collapse, which results in a decrease in viscosity.[2]
- UV Radiation: Prolonged exposure to UV radiation can lead to polymer degradation and a loss of viscosity. This can be mitigated by the addition of a UV absorber to the formulation.[4]

Conclusion

Sodium carbomer is a versatile and efficient rheology modifier that offers significant advantages in formulation development due to its pre-neutralized nature. Its ability to form clear, viscous gels at low concentrations makes it a valuable excipient in a wide range of pharmaceutical and cosmetic products. A thorough understanding of its physical and chemical

characteristics, as well as its stability profile, is crucial for optimizing its performance in various applications. Further research to establish a comprehensive viscosity profile at different concentrations and more precise thermal decomposition data would be beneficial for advanced formulation design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. skinethix.com [skinethix.com]
- 4. lotioncrafter.com [lotioncrafter.com]
- 5. Page loading... [guidechem.com]
- 6. media.neliti.com [media.neliti.com]
- 7. manuals.plus [manuals.plus]
- 8. Sodium Carbomer | PNC 400 | Cosmetic Ingredients Guide [ci.guide]
- 9. Temporary title [webprod.hc-sc.gc.ca]
- 10. researchgate.net [researchgate.net]
- 11. CARBOMER 940 - Ataman Kimya [atamanchemicals.com]
- 12. Carbomer 940 | Understanding Carbomer 940 [carbomer.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. ijlret.com [ijlret.com]
- 15. epfl.ch [epfl.ch]
- 16. azom.com [azom.com]
- To cite this document: BenchChem. [sodium carbomer physical and chemical characteristics]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1168046#sodium-carbomer-physical-and-chemical-characteristics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com